molecular formula C7H8O B12947957 Hepta-1,4-diyn-3-ol

Hepta-1,4-diyn-3-ol

Cat. No.: B12947957
M. Wt: 108.14 g/mol
InChI Key: MIHHNBNPGKCVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hepta-1,4-diyn-3-ol is an organic compound with the molecular formula C7H6O. It is characterized by the presence of two triple bonds and a hydroxyl group, making it a member of the diynes family. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hepta-1,4-diyn-3-ol can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with acetylene in the presence of a base, such as sodium amide, to form the desired product. Another method includes the use of palladium-catalyzed coupling reactions, where terminal alkynes are coupled with propargyl alcohol derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Hepta-1,4-diyn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hepta-1,4-diyn-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an antitumor agent due to its ability to form reactive intermediates that can target cancer cells.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Hepta-1,4-diyn-3-ol involves its ability to undergo cyclization reactions to form reactive intermediates, such as diradicals. These intermediates can interact with various molecular targets, including DNA and proteins, leading to biological effects such as cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiyne: Another member of the diynes family with two triple bonds.

    Hexa-1,5-diyn-3-ol: Similar structure but with different positioning of the hydroxyl group.

    Octa-1,7-diyn-3-ol: A longer chain diyne with similar reactivity.

Uniqueness

Hepta-1,4-diyn-3-ol is unique due to its specific positioning of the triple bonds and the hydroxyl group, which imparts distinct reactivity and potential for forming a variety of derivatives. Its ability to undergo cyclization reactions to form reactive intermediates also sets it apart from other similar compounds .

Properties

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

hepta-1,4-diyn-3-ol

InChI

InChI=1S/C7H8O/c1-3-5-6-7(8)4-2/h2,7-8H,3H2,1H3

InChI Key

MIHHNBNPGKCVMY-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C#C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.